Cas no 219930-49-1 (2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE)
2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE Chemical and Physical Properties
Names and Identifiers
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- 2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE
- 4-CHLORO-BENZENESULFONIC ACID 2-CHLORO-PYRIDIN-3-YL ESTER
- 219930-49-1
- 2-chloropyridin-3-yl 4-chlorobenzenesulfonate
- 2-chloropyridin-3-yl 4-chlorobenzene-1-sulfonate
- (2-chloropyridin-3-yl) 4-chlorobenzenesulfonate
- AMY27453
-
- MDL: MFCD00177812
- Inchi: 1S/C11H7Cl2NO3S/c12-8-3-5-9(6-4-8)18(15,16)17-10-2-1-7-14-11(10)13/h1-7H
- InChI Key: PRQKIXNGZJYLGO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(=O)(=O)OC1C(=NC=CC=1)Cl
Computed Properties
- Exact Mass: 302.95200
- Monoisotopic Mass: 302.9523696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- Density: 1.519±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.015 g/l) (25 º C),
- PSA: 64.64000
- LogP: 4.23690
2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0974931-5g |
2-chloropyridin-3-yl 4-chlorobenzenesulfonate |
219930-49-1 | 95% | 5g |
$690 | 2024-07-24 | |
| A2B Chem LLC | AF65030-1g |
2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE |
219930-49-1 | >95% | 1g |
$335.00 | 2024-04-20 | |
| A2B Chem LLC | AF65030-5g |
2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE |
219930-49-1 | >95% | 5g |
$912.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y0974931-10g |
2-chloropyridin-3-yl 4-chlorobenzenesulfonate |
219930-49-1 | 95% | 10g |
$1200 | 2025-02-25 |
2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE Related Literature
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE
Introduction to 2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE (CAS No. 219930-49-1)
2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE, identified by its Chemical Abstracts Service (CAS) number 219930-49-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl chlorides derived from chlorobenzene and pyridine derivatives, making it a versatile intermediate in the synthesis of various biologically active molecules.
The structural framework of 2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE consists of a benzene ring substituted with two chlorine atoms at the 2-position and 4-position, respectively, and a pyridine ring at the 3-position. This unique arrangement imparts distinct chemical properties that make it a valuable building block in the development of novel therapeutic agents. The presence of both chloro and sulfonyl groups enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions, which is a common strategy in drug discovery.
In recent years, there has been growing interest in harnessing the potential of 2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE in the design of small-molecule inhibitors targeting various disease pathways. One particularly promising area of research involves its application in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's ability to serve as a precursor for highly selective kinase inhibitors stems from its ability to mimic natural substrates and interfere with enzyme activity through covalent bond formation.
Recent studies have highlighted the compound's role in the synthesis of potent inhibitors targeting tyrosine kinases, such as Janus kinases (JAKs) and vascular endothelial growth factor receptors (VEGFRs). These kinases are implicated in numerous pathological processes, including autoimmune disorders and tumor growth. By incorporating 2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE into drug candidates, researchers have been able to develop molecules that exhibit high affinity and selectivity for these targets. For instance, derivatives of this compound have shown promising results in preclinical studies for their ability to modulate signaling pathways associated with inflammation and cell proliferation.
The pharmaceutical industry has also explored the use of 2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE as an intermediate in the synthesis of antiviral agents. The structural features of this compound allow it to interact with viral proteases and polymerases, inhibiting their activity and thereby reducing viral replication. This approach has been particularly relevant in the context of emerging infectious diseases, where rapid development of antiviral therapies is essential. Researchers have modified the core structure of 2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE to enhance its pharmacokinetic properties, ensuring better absorption, distribution, metabolism, excretion, and toxicity profiles.
In addition to its applications in oncology and virology, 2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE has shown potential in addressing neurological disorders. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Early-stage research indicates that derivatives of this compound can modulate neurotransmitter systems involved in cognitive function and motor control. Further investigation is needed to fully elucidate its mechanisms of action and therapeutic efficacy.
The synthetic methodologies employed in producing 2-CHLORO-3-PYRIDYL 4-CHLOROBENZENE-1-SULFONATE are another area of active research. Advances in catalytic processes have enabled more efficient and sustainable synthesis routes, reducing waste generation and improving yield. Green chemistry principles have been integrated into these processes, emphasizing minimal environmental impact while maintaining high chemical purity. Such innovations are critical for ensuring that pharmaceutical intermediates like 21993049 meet both regulatory standards and sustainability goals.
The role of computational chemistry in optimizing derivatives of 2-Chloro-pyridyl-chlorobenzene-sulfonate cannot be overstated. Molecular modeling techniques have allowed researchers to predict binding affinities, metabolic stability, and other pharmacokinetic parameters before experimental validation. This approach accelerates drug discovery by identifying promising candidates early in the development process. By leveraging artificial intelligence (AI) algorithms alongside traditional computational methods, scientists can more efficiently design molecules with enhanced therapeutic potential.
Looking ahead, the future prospects for 2-Chloro-pyridyl-chlorobenzene-sulfonate appear promising as new applications continue to emerge. The growing demand for personalized medicine necessitates the development of highly specific therapeutic agents, which this compound can help facilitate through its role as a versatile intermediate. Additionally, advancements in biocatalysis may further refine synthetic routes, making production more cost-effective and scalable.
In conclusion,2-Chloro-pyridyl-chlorobenzene-sulfonate (CAS No. 21993049) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for human health. Its unique structural features make it an invaluable tool for developing innovative treatments across multiple therapeutic areas. As research progresses,cas no 21993049 will undoubtedly continue to play a pivotal role in shaping the future of medicine.
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